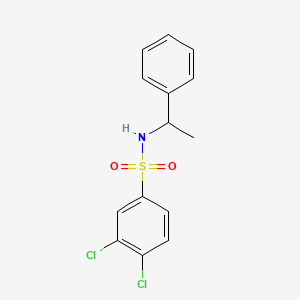
3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
3,4-dichlorobenzenesulfonamide: Lacks the phenylethyl group, which may affect its reactivity and applications.
N-(1-phenylethyl)benzenesulfonamide: Lacks the chloro groups, which may influence its chemical properties and reactivity.
4-chloro-N-(1-phenylethyl)benzenesulfonamide: Has only one chloro group, which may result in different reactivity and applications.
生物活性
3,4-Dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is a compound that has garnered attention in various fields of biological research due to its potential applications in proteomics and its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
The compound is characterized by the following chemical formula: C14H13Cl2NO2S, with a molecular weight of 330.23 g/mol. The synthesis generally involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine in an organic solvent like dichloromethane or chloroform, followed by purification through recrystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group allows it to mimic natural substrates, facilitating binding to active sites and potentially inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to various pharmacological effects .
Biological Applications
Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. This application is crucial for understanding cellular processes and developing therapeutic strategies .
Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors. For instance, sulfonamide derivatives have been reported to inhibit carbonic anhydrase, which has implications for treating conditions like severe heart failure .
Antimicrobial Properties : Research indicates that sulfonamide derivatives possess antimicrobial properties, making them candidates for further exploration in drug development against bacterial infections.
Study on Perfusion Pressure
A study investigated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat hearts. The findings suggested that certain derivatives could significantly alter perfusion pressure at low concentrations (0.001 nM), indicating their potential cardiovascular effects .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Significant decrease |
| Compound 2 | 0.001 | Significant decrease |
| Compound 3 | 0.001 | No significant effect |
Pharmacokinetic Studies
Pharmacokinetic parameters for related compounds have been evaluated using computational models such as ADMETlab and SwissADME. These studies indicate variability in permeability across different cell types, which is vital for understanding the bioavailability and therapeutic potential of these compounds .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other sulfonamide derivatives:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 3,4-Dichlorobenzenesulfonamide | Lacks phenylethyl group | Different reactivity |
| N-(1-phenylethyl)benzenesulfonamide | Lacks chloro groups | Altered chemical properties |
| 4-Chloro-N-(1-phenylethyl)benzenesulfonamide | Contains only one chloro group | Variability in reactivity |
属性
IUPAC Name |
3,4-dichloro-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)12-7-8-13(15)14(16)9-12/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQURHNJTWFSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













